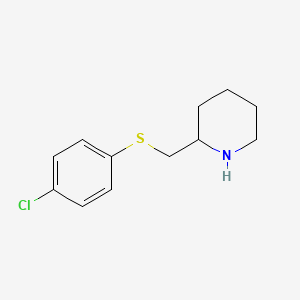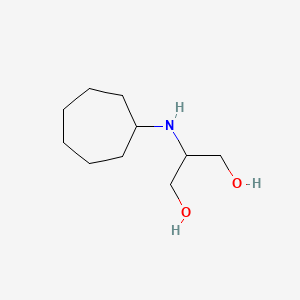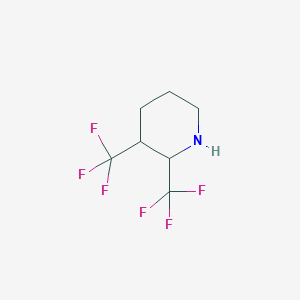
2,3-Bis(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trifluoromethyl)piperidine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a piperidine ring
Preparation Methods
The synthesis of 2,3-Bis(trifluoromethyl)piperidine typically involves the introduction of trifluoromethyl groups into a piperidine ring. One common method includes the reaction of piperidine with trifluoromethylating agents under specific conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
2,3-Bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Bis(trifluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals and other industrial products, where its unique properties can enhance performance and stability.
Mechanism of Action
The mechanism by which 2,3-Bis(trifluoromethyl)piperidine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various pathways and processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
2,3-Bis(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound also contains trifluoromethyl groups but differs in its overall structure and reactivity.
3,5-Bis(trifluoromethyl)benzonitrile: Another compound with trifluoromethyl groups, used in different applications due to its distinct chemical properties. The uniqueness of this compound lies in its specific arrangement of trifluoromethyl groups on the piperidine ring, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C7H9F6N |
|---|---|
Molecular Weight |
221.14 g/mol |
IUPAC Name |
2,3-bis(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H9F6N/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13/h4-5,14H,1-3H2 |
InChI Key |
JWKCJWXTADEJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13250433.png)
![3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13250434.png)
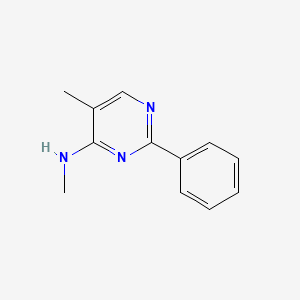
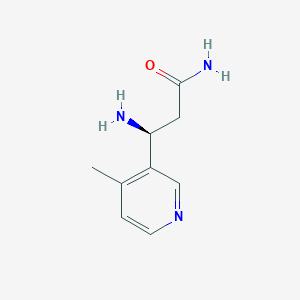
![2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol](/img/structure/B13250438.png)
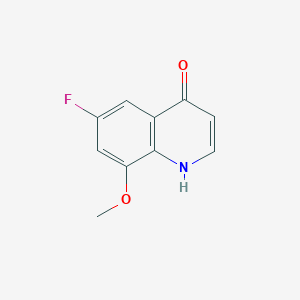

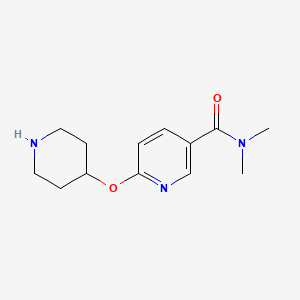

![{3-[(Cyclopropylmethyl)amino]phenyl}methanol](/img/structure/B13250464.png)
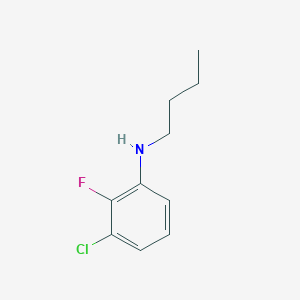
![Spiro[2.6]nonane-4-carboxylic acid](/img/structure/B13250471.png)
